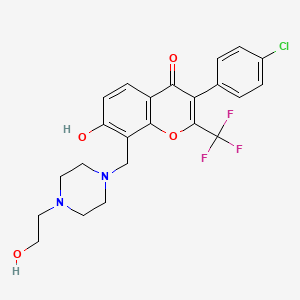

3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

This compound is a synthetic chromen-4-one derivative featuring a 4-chlorophenyl group at position 3, a hydroxyl group at position 7, a trifluoromethyl group at position 2, and a piperazine-based substituent at position 6. The piperazine moiety is further substituted with a 2-hydroxyethyl group, enhancing hydrophilicity compared to simpler alkylated analogs .

Properties

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClF3N2O4/c24-15-3-1-14(2-4-15)19-20(32)16-5-6-18(31)17(21(16)33-22(19)23(25,26)27)13-29-9-7-28(8-10-29)11-12-30/h1-6,30-31H,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBQPDZNWBFFIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone.

Introduction of the 4-chlorophenyl Group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a 4-chlorophenyl halide under acidic conditions.

Piperazinylmethyl Substitution: The piperazinylmethyl group can be introduced via nucleophilic substitution using a piperazine derivative and a suitable alkylating agent.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperazinylmethyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Trifluoromethylation: The trifluoromethyl group can participate in radical or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: PCC, DMP, potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Piperazine derivatives, alkylating agents, electrophiles.

Trifluoromethylation: Trifluoromethyl iodide, trifluoromethyl sulfonic acid.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Structural Variations in Chromen-4-one Derivatives

The following table summarizes key analogs and their structural differences:

Key Observations

Piperazine Substitution: The target compound’s 2-hydroxyethyl-piperazine group distinguishes it from methyl or ethyl analogs (e.g., ). In contrast, the diethylaminomethyl group in eliminates the piperazine ring, reducing conformational rigidity and possibly altering target selectivity.

Aryl Group Modifications :

- Replacing the 4-chlorophenyl group with 4-methoxyphenyl () introduces an electron-donating methoxy group, which may affect electronic properties and binding interactions (e.g., with hydrophobic enzyme pockets).

Trifluoromethyl Group: The trifluoromethyl group at position 2 is conserved in most analogs (). Its strong electron-withdrawing nature stabilizes the chromenone core and may enhance metabolic stability .

Core Modifications :

- The compound in replaces the chromen-4-one oxygen with a lactone (chromen-2-one) and adds a methyl group at position 4, altering ring tautomerism and reactivity.

Research Findings and Implications

Bioactivity Insights

Pharmacokinetic Considerations

- The 2-hydroxyethyl-piperazine in the target compound could reduce hepatic clearance compared to methyl/ethyl analogs, as hydrophilic groups often decrease CYP450-mediated metabolism .

Biological Activity

The compound 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one, commonly referred to as a derivative of chromenone, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural characteristics:

- Chromone Core : The core chromone structure contributes to its biological activity, particularly in modulating enzyme activity.

- Substituents : The presence of a 4-chlorophenyl group and a trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

- Piperazine Moiety : The piperazine ring is known for its role in enhancing receptor binding and pharmacological efficacy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly through the inhibition of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. A study demonstrated that modifications to the chromone structure can lead to increased binding affinity to these proteins, enhancing the compound's efficacy in inhibiting tumor growth .

Antioxidant Activity

The hydroxyl group at position 7 is believed to contribute to antioxidant activity by scavenging free radicals. This property is essential in preventing oxidative stress-related cellular damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

The piperazine component may impart neuroprotective effects, as compounds with similar structures have shown promise in treating neurological disorders by modulating neurotransmitter systems. Research has indicated that derivatives of piperazine can influence serotonin and dopamine receptors, suggesting potential applications in psychiatric disorders .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that:

- Hydroxyl Group : The presence of the hydroxyl group is critical for biological activity, enhancing solubility and interaction with target proteins.

- Chlorophenyl Substitution : The 4-chlorophenyl group significantly affects the compound's binding affinity to various receptors and enzymes.

- Trifluoromethyl Group : This substituent increases lipophilicity, which may enhance cellular uptake.

Case Studies

- In Vivo Efficacy : In a study involving small-cell lung cancer models, the compound demonstrated significant tumor regression when administered at specific dosages. The results indicated a direct correlation between dosage and therapeutic efficacy .

- Cellular Mechanism Studies : Fluorescence polarization assays were utilized to assess the binding affinity of this compound to Bcl-2/Bcl-xL proteins. Results showed that structural modifications could either enhance or diminish binding affinity, emphasizing the importance of specific functional groups in the chromone structure .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 400.88 g/mol |

| Solubility | Soluble in DMSO |

| Log P (octanol-water partition coefficient) | 2.5 |

| Antioxidant Activity | IC50 = 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.